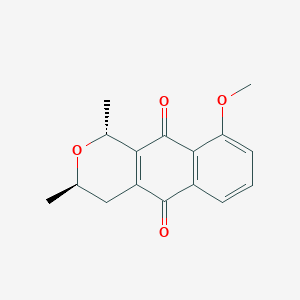
(-)-Isoeleutherin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Isoeleutherin is a naphthoquinone compound primarily isolated from the bulbs of the plant Eleutherine plicata. This compound has garnered significant attention due to its diverse biological activities, including anti-leishmanial, antimalarial, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (-)-Isoeleutherin can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of isoeleutherin typically involves extraction from the bulbs of Eleutherine plicata. The process includes maceration of the plant material in ethanol, followed by fractionation using dichloromethane. The isolated fractions are then purified to obtain isoeleutherin .
Analyse Des Réactions Chimiques
Inhibition of Inflammatory Pathways via NF-κB Suppression
(-)-Isoeleutherin suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) at both protein and mRNA levels (IC₅₀ = 7.4 μM) . This suppression correlates with:
-
Downregulation of pro-inflammatory cytokines : Interleukin-1β (IL-1β) and interferon-β (IFN-β) .
-
NF-κB transcriptional inhibition : Blockade of NF-κB activation reduces iNOS expression, confirmed via luciferase reporter assays .
Key Reaction Pathway :
LPS→NF B activation IsoeleutherinSuppression of iNOS transcription→Reduced NO production
Antibacterial Activity Against Staphylococcus aureus
This compound demonstrates antibacterial effects through dual targeting:
-
Mechanistic Insight : Binding to MetAP disrupts bacterial metalloenzyme function, while QacR inhibition prevents antibiotic resistance .
Genotoxic Effects and Chromosomal Aberrations
In Allium cepa assays, this compound induces mitotic abnormalities at concentrations ≥12.5 mg/mL:
| Concentration (mg/mL) | Aberration Index (%) | Observed Anomalies |
|---|---|---|
| 12.5 | 0.35 | Anaphase bridges, multinucleation |
| 25.0 | 0.66 | Micronuclei, mitotic irregularities |
-
ROS-Mediated Toxicity : Generates reactive oxygen species (ROS) and depletes glutathione (GSH) in MCF-7 cells, leading to DNA damage .
Anti-Leishmanial Activity via Trypanothione Reductase (TR) Inhibition
Molecular docking and dynamics simulations reveal high-affinity binding to TR (GoldScore = 51.87), a critical enzyme in Leishmania redox metabolism :
| Parameter | Value (vs. Quinacrine Control) | Key Interactions |
|---|---|---|
| Binding Free Energy (ΔG) | -28.4 kcal/mol | Cys52, Thr335 (hydrophobic) |
| RMSD Stability | 2.70 ± 0.39 Å | Ser14, Arg287 (hydrogen bonds) |
Mechanism : Competitive inhibition of TR’s FAD-binding site disrupts parasite redox balance .
Pharmacokinetic and Toxicity Profile
This compound adheres to Lipinski’s Rule (miLogP = 2.45, TPSA = 94.7 Ų) with moderate Caco-2 permeability (23.4 × 10⁻⁶ cm/s) . Toxicity predictions indicate:
This compound’s multifunctional reactivity—spanning anti-inflammatory, antimicrobial, and antiparasitic pathways—highlights its potential as a scaffold for drug development. Further studies are needed to optimize its selectivity and mitigate genotoxic risks.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Industry: Utilized in the development of antioxidant formulations.
Mécanisme D'action
(-)-Isoeleutherin exerts its biological effects primarily through its interaction with cellular enzymes and pathways:
Molecular Targets: this compound targets enzymes such as trypanothione reductase and cytochrome bc1 complex
Pathways Involved: The compound induces oxidative stress in target cells, leading to cell death.
Comparaison Avec Des Composés Similaires
(-)-Isoeleutherin is often compared with other naphthoquinones such as eleutherin and eleutherol:
Eleutherin: Similar in structure but differs in its specific biological activities and potency.
Eleutherol: Another naphthoquinone with distinct antioxidant properties.
Hongconin: Exhibits different pharmacological activities compared to isoeleutherin.
Uniqueness: this compound stands out due to its potent anti-leishmanial and antimalarial activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
478-37-5 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1 |
Clé InChI |
IAJIIJBMBCZPSW-RKDXNWHRSA-N |
SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES canonique |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
Synonymes |
isoeleutherin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















